Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate
Description
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate (CAS: 1354029-49-4) is a synthetic carbamate derivative featuring a piperidine core substituted with an (S)-2-aminopropanoyl group and a methyl carbamate moiety. It is characterized by high purity (97%) and is primarily utilized in pharmaceutical research as a building block or intermediate for drug discovery . Its stereochemistry and functional groups make it relevant for studies targeting enzyme inhibition, receptor binding, or peptide synthesis.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3 |
InChI Key |
OMNWNOIDDVJALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated piperidine derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Core
a) Ethyl Carbamate Variant
- Compound: Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(ethyl)carbamate (CAS: 1354025-07-2).
- Key Difference : The ethyl group replaces the methyl carbamate, increasing molecular weight (347.45 vs. 319.4) and altering lipophilicity.
b) Amino Acid Side Chain Modifications
- Compound: Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate (CAS: 1401669-10-0).
- Key Difference: Substitution of (S)-2-aminopropanoyl with (S)-2-amino-3-methylbutanoyl introduces a branched side chain.
- Implications : Increased steric hindrance may influence binding affinity to biological targets like proteases or kinases .
Stereochemical Variations
- Compound: Benzyl ((R)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(methyl)carbamate (CAS: 1401669-08-6).
- Key Difference : (R)-configuration at the piperidine-3-yl position instead of (S).
Functional Group Additions
- Compound : (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate (CAS: 163442-56-6).
- Key Differences: Incorporation of a 4-hydroxyphenyl group enhances polarity.
Aryl-Substituted Carbamates
describes benzene-based carbamates with aryl substituents (e.g., chlorophenyl, methoxyphenyl).
Observations :
- Chlorophenyl derivatives exhibit higher yields (90–92%) compared to methoxy or methyl analogs (79–84%), likely due to electronic effects stabilizing intermediates .
- The absence of a phenyl group in the target compound reduces aromatic interactions but enhances flexibility for conformational adaptation.
Biological Activity
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate (CAS Number: 1354033-39-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a piperidine ring, which is further substituted with an (S)-2-aminopropanoyl moiety and a methyl carbamate group. The molecular formula is , and it exhibits properties typical of carbamate derivatives, including potential interactions with cholinergic systems.
- Cholinesterase Inhibition : Like many carbamate compounds, this compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine at synaptic junctions, which can enhance cholinergic signaling .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neurotransmitter levels and reduction of oxidative stress .
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : Research has shown that derivatives of benzyl carbamates can inhibit AChE with varying potency. For example, certain derivatives exhibited IC50 values lower than established drugs like rivastigmine, indicating their potential as therapeutic agents for Alzheimer's disease .
- Animal Models : A study evaluating the toxicity profile of N-methyl carbamate pesticides found that similar compounds could lead to significant cholinesterase inhibition in rats, highlighting the importance of understanding dose-response relationships in vivo .
- Molecular Docking Studies : Computational studies suggest that the structural features of benzyl carbamates allow for effective binding at the active sites of cholinesterases, providing insights into their mechanism of action and guiding future drug design efforts .
Q & A
Q. What are the recommended synthetic pathways for Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential coupling of the piperidine core with (S)-2-aminopropanoic acid derivatives, followed by carbamate protection. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or EDCI/HOBt to link (S)-2-aminopropanoic acid to the piperidine scaffold under inert conditions (N₂ atmosphere) to prevent oxidation .
- Carbamate Protection : Introduce the benzyl methylcarbamate group via reaction with benzyl chloroformate in the presence of a base like triethylamine. Monitor pH to avoid side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization to achieve >95% purity. Validate with HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify stereochemistry (e.g., (S)-configuration) and carbamate linkage. Key signals: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (piperidine methylene) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ = ~350–360 Da).
- HPLC : Use reverse-phase chromatography (UV detection at 254 nm) to assess purity. Retention time consistency across batches is critical .
Q. What safety protocols should be followed during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps due to potential respiratory irritants .
- Storage : Keep in amber vials at 2–8°C under inert gas (Argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and light .
- Waste Disposal : Classify as hazardous organic waste. Neutralize residual reagents (e.g., quench with aqueous NaHCO₃) before disposal via certified contractors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s cholinesterase inhibitory activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the benzyl group (e.g., halogenation), piperidine ring (e.g., fluorination at C3), or carbamate methyl group. Compare IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Biological Assays : Use Ellman’s assay to measure enzyme inhibition. Include positive controls (e.g., galantamine) and assess selectivity indices (IC₅₀ AChE/IC₅₀ BChE) .
- Data Analysis : Apply QSAR models (e.g., CoMFA or machine learning) to correlate structural features with activity. Prioritize analogs with >10-fold selectivity for AChE .
Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum), blood-brain barrier permeability (PAMPA assay), and metabolic stability using liver microsomes .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free piperidine or benzyl alcohol). Modify the carbamate group to resist esterase cleavage if rapid metabolism is observed .
- Dose-Response Studies : Conduct in vivo efficacy tests (e.g., Morris water maze for cognitive enhancement) with escalating doses. Adjust formulation (e.g., PEGylation) to improve bioavailability .
Q. Which computational methods are suitable for elucidating its binding mode to G protein-coupled receptors (GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs (e.g., muscarinic receptors). Focus on hydrogen bonding with conserved residues (e.g., Asp 3.32) and hydrophobic packing .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities. Validate with mutagenesis studies (e.g., alanine scanning of predicted contact residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
